molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7

2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2384810
CAS No.: 1116006-91-7
M. Wt: 478.59
InChI Key: YRHNPIMHBRFDCQ-UHFFFAOYSA-N
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Description

2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one consists of a benzothiophene ring fused with a pyrimidine ring, with ethylthio and isopropyl substituents at specific positions.

Preparation Methods

The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides with formic acid, which results in the formation of thienopyrimidinones . Another approach includes the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to obtain the desired compound . These methods typically yield high purity products with satisfactory yields.

Chemical Reactions Analysis

2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinones, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and their derivatives . These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of ethylthio and isopropyl groups in 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one contributes to its distinct properties and potential as a therapeutic agent.

Properties

IUPAC Name

N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNPIMHBRFDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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